![molecular formula C21H19F2NO B2655363 2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 400079-43-8](/img/structure/B2655363.png)

2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

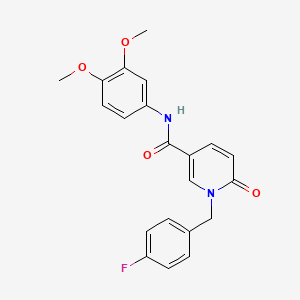

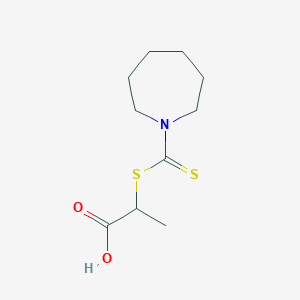

“2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol” is a chemical compound with the molecular formula C21H19F2NO . It is a complex organic compound that contains fluorine atoms.

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H19F2NO . It contains 21 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each. The exact arrangement of these atoms in the molecule would determine its 3D structure.Applications De Recherche Scientifique

Metal-Mediated Functionalization

The compound has been functionalized through metalation and subsequent carboxylation, indicating its utility in synthesizing new fluorobenzoic acids. This process highlighted the compound's versatility in organic synthesis, particularly in creating fluorinated derivatives for further structural elaboration in medicinal chemistry and materials science (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Glycosyl Donor in Carbohydrate Chemistry

Another research application involves its use as a protected glycosyl donor in carbohydrate chemistry. The compound was part of a design for a protective group, demonstrating its role in the synthesis of complex carbohydrates. This has implications for drug development and understanding biological processes involving carbohydrates (Spjut, Qian, & Elofsson, 2010).

Biotransformation for Benzyl Alcohol Production

The compound and its analogs have been used in biotransformation processes to synthesize benzyl alcohol and its derivatives from bio-based sources. This approach underscores the potential of biocatalysis in producing valuable chemicals from renewable resources, highlighting the environmental and economic benefits of such methods (Liu et al., 2020).

Antibacterial Activity

Research has also explored the antibacterial activities of derivatives of this compound. The synthesis and study of its Schiff base derivatives have shown good bacteriostasis activity against several bacteria, suggesting potential applications in developing new antimicrobial agents (Huang & Tian, 2004).

Protease Sensing

Utilizing the compound in the design of protease-sensitive fluorogenic probes for biomedical research illustrates its utility in developing diagnostic tools and studying protease function in biological systems. These applications are crucial for understanding various diseases and developing targeted therapies (Richard et al., 2008).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18/h1-13,24-25H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCFZRQLAZGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)

![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2655288.png)

![2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2655291.png)

![N-[2-[(5-Chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2655293.png)

![N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655294.png)

![N-[(3Ar,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl]prop-2-enamide](/img/structure/B2655296.png)

![4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2655300.png)